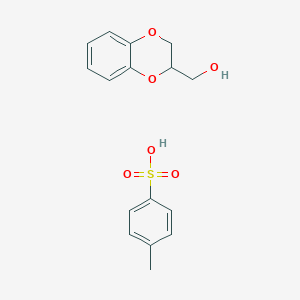
2,3-ジヒドロ-1,4-ベンゾジオキシン-3-イルメタノール; 4-メチルベンゼンスルホン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound consists of a 2,3-dihydro-1,4-benzodioxin ring system attached to a methanol group, and it is further combined with 4-methylbenzenesulfonic acid. The presence of the benzodioxin ring imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
科学的研究の応用
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications, including the development of drugs for treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Chiral motifs of 2,3-dihydro-1,4 benzodioxane, a similar compound, are extensively utilized in diverse medicinal substances and bioactive natural compounds . These compounds exhibit significant biological activities and are used in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .
Mode of Action
It’s worth noting that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Biochemical Pathways
Some compounds with a similar structure have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Result of Action
It’s worth noting that some compounds with a similar structure have shown intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-3-ylmethanol typically involves the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring. This intermediate is then subjected to further reactions to introduce the methanol group at the 3-position. The final step involves the sulfonation of the compound with 4-methylbenzenesulfonic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2,3-dihydro-1,4-benzodioxin-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the benzodioxin ring.
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring but lacking the methanol and sulfonic acid groups.
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol: Similar to the target compound but with different substitution patterns.
4-Methylbenzenesulfonic acid: The sulfonic acid component of the target compound, used in various chemical reactions.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid is unique due to the combination of the benzodioxin ring, methanol group, and sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
特性
CAS番号 |
1094-91-3 |
|---|---|
分子式 |
C16H18O6S |
分子量 |
338.4 g/mol |
IUPAC名 |
2,3-dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10O3.C7H8O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7,10H,5-6H2;2-5H,1H3,(H,8,9,10) |
InChIキー |
UJTGVVRXWBSDAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



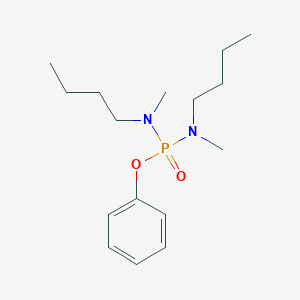

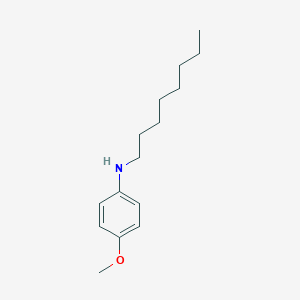
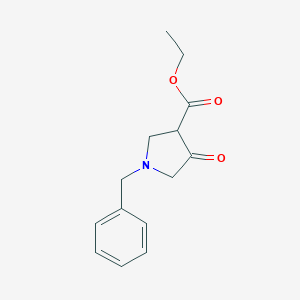
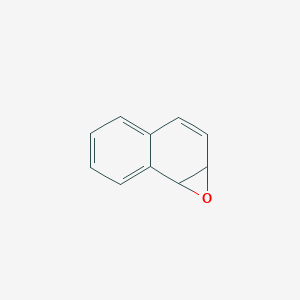
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
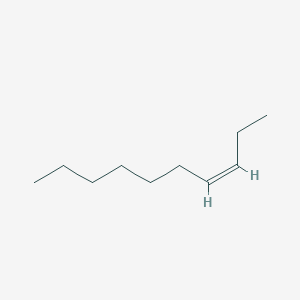
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
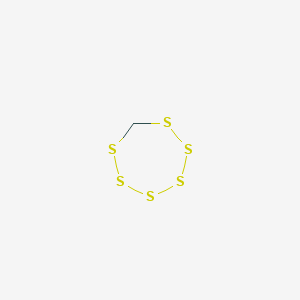

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
